H-Abu-OH-d3

Description

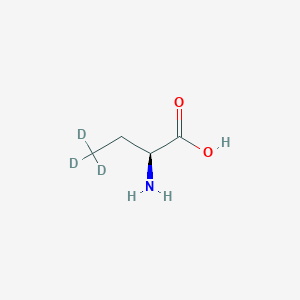

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4,4,4-trideuteriobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-SRQSVDBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474892 |

Source

|

| Record name | L-Aminobutyric Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929202-07-3 |

Source

|

| Record name | L-Aminobutyric Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Abu-OH-d3: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Abu-OH-d3, a deuterated form of L-alpha-Aminobutyric acid. The document details its chemical structure, physicochemical properties, and explores its biological significance, with a focus on its immunomodulatory functions. Detailed experimental protocols and visual diagrams of its metabolic influence are provided to support further research and development.

Chemical Identity and Structure

This compound is the deuterium-labeled version of L-alpha-Aminobutyric acid (also known as H-Abu-OH or L-2-aminobutanoic acid), where three hydrogen atoms on the terminal methyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification.[1]

Chemical Structure:

Synonyms: L-alpha-Aminobutyric acid-d3, (2S)-2-amino-4,4,4-trideuteriobutanoic acid[2]

Physicochemical Properties

The physicochemical properties of this compound are largely comparable to its non-deuterated counterpart, with the primary difference being its molecular weight.

| Property | Value (this compound) | Value (L-alpha-Aminobutyric acid) | Reference |

| Molecular Formula | C4H6D3NO2 | C4H9NO2 | [2] |

| Molecular Weight | 106.14 g/mol | 103.12 g/mol | [2] |

| CAS Number | 929202-07-3 | 1492-24-6 | [2] |

| Water Solubility | Soluble | 143,800 mg/L at 25°C (estimated) | [3] |

| pKa (Strongest Acidic) | Not Reported | 2.55 (carboxyl) | [4] |

| pKa (Strongest Basic) | Not Reported | 9.60 (amino) | [4] |

| Melting Point | Not Reported | >300 °C | |

| Appearance | White to off-white powder | White solid |

Biological Significance and Signaling

L-alpha-Aminobutyric acid (AABA), the non-deuterated form of this compound, is a non-proteinogenic amino acid that serves as a metabolite in various biological processes. It is primarily derived from the catabolism of methionine and threonine. Elevated plasma levels of AABA have been associated with several metabolic disorders.

Recent studies have unveiled a significant immunomodulatory role for AABA, particularly in the context of macrophage polarization and function. AABA has been shown to constrain macrophage-associated inflammatory diseases by inducing metabolic and epigenetic reprogramming.

Metabolic Reprogramming of Macrophages

AABA influences the metabolic state of macrophages, shifting them from a pro-inflammatory to a more anti-inflammatory phenotype. This is achieved by:

-

Inhibition of Glycolysis: AABA curtails the high glycolytic rate characteristic of pro-inflammatory (M1) macrophages.

-

Promotion of Oxidative Phosphorylation (OXPHOS): It enhances mitochondrial respiration, a hallmark of anti-inflammatory (M2) macrophages.

-

Modulation of Amino Acid Metabolism: AABA enhances the metabolic pathways of arginine and glutamine, which are crucial for macrophage function and polarization.

Caption: AABA-mediated metabolic reprogramming in macrophages.

Epigenetic Modification

AABA also exerts its anti-inflammatory effects through epigenetic mechanisms. It has been shown to increase the trimethylation of histone H3 at lysine 27 (H3K27me3) at the promoter regions of pro-inflammatory genes in M1 macrophages. This epigenetic mark is associated with gene silencing, thereby reducing the expression of inflammatory mediators.

Caption: Epigenetic regulation by AABA in macrophages.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound and its biological effects.

Synthesis of this compound

General Protocol for Stereoselective Deuteration:

-

Catalyst Preparation: Prepare a 5% Ruthenium on Carbon (Ru/C) catalyst.

-

Reaction Setup: In a reaction vessel, dissolve L-alpha-Aminobutyric acid in D2O containing sodium hydroxide (NaOH).

-

Catalyst Addition: Add the Ru/C catalyst to the solution.

-

Deuteration Reaction: Pressurize the vessel with hydrogen gas and heat the reaction mixture (e.g., to 70°C) for a specified duration (e.g., 12 hours) with stirring.

-

Work-up: After the reaction, cool the mixture, filter the catalyst, and acidify the filtrate.

-

Purification: The product, this compound, can be purified by crystallization or chromatography.

Note: This is a generalized protocol. Optimization of catalyst loading, base concentration, temperature, pressure, and reaction time is necessary for achieving high deuteration levels and yield.

Quantification of Aminobutyric Acid in Plasma by LC-MS/MS

This protocol describes the general steps for the quantification of aminobutyric acid isomers in plasma samples, using this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of an internal standard solution containing a known concentration of this compound.

-

Precipitate proteins by adding 400 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable column (e.g., a reversed-phase C18 column) with a gradient elution program.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).

-

Monitor the specific precursor-to-product ion transitions for both the analyte (L-alpha-Aminobutyric acid) and the internal standard (this compound).

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the analyte.

-

Quantify the analyte concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Workflow for LC-MS/MS quantification of aminobutyric acid.

Analysis of Macrophage Polarization Markers

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) and stimulate with lipopolysaccharide (LPS) in the presence or absence of L-alpha-Aminobutyric acid.

-

Supernatant Collection: Collect the cell culture supernatants after the desired incubation period.

-

ELISA Procedure: Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants according to the manufacturer's instructions.

Quantitative Real-Time PCR (qPCR) for Gene Expression:

-

RNA Extraction: Extract total RNA from treated and untreated macrophages using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for pro-inflammatory genes (e.g., Nos2, Tnf, Il6) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Expression:

-

Protein Extraction: Lyse the macrophages and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a valuable research tool for investigating the metabolic and signaling roles of L-alpha-Aminobutyric acid. The emerging evidence of AABA's immunomodulatory functions, particularly in regulating macrophage activity through metabolic and epigenetic reprogramming, opens new avenues for therapeutic interventions in inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this molecule.

References

An In-depth Technical Guide to the Synthesis of Deuterated Aminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing deuterated aminobutyric acid, a crucial tool in pharmaceutical research and development. The incorporation of deuterium, a stable isotope of hydrogen, into aminobutyric acid structures offers significant advantages for studying metabolic pathways, enhancing pharmacokinetic profiles of drugs, and elucidating enzymatic mechanisms. This document details experimental protocols for the selective deuteration at the α, β, and γ positions of the aminobutyric acid backbone, presents quantitative data in structured tables for comparative analysis, and illustrates the synthetic workflows using logical diagrams.

Introduction to Deuterated Aminobutyric Acid

Deuterium-labeled compounds, particularly amino acids, are indispensable in modern biomedical research.[1] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the increased mass of deuterium slows down metabolic processes involving the cleavage of carbon-deuterium bonds.[2] This property is strategically employed to improve the metabolic stability and bioavailability of drug candidates.[2] Specifically, deuterated aminobutyric acid and its analogs are valuable for investigating the pharmacology of GABAergic systems and developing novel therapeutics for neurological disorders.[2]

This guide focuses on the chemical synthesis of deuterated aminobutyric acid, providing detailed experimental procedures that can be adapted for various research applications. The methods described herein cover selective deuteration at the α, β, and γ carbons, offering researchers the flexibility to synthesize isotopologues tailored to their specific needs.

Synthesis of α-Deuterated Aminobutyric Acid

A common and efficient method for the synthesis of α-deuterated α-amino acids involves a base-catalyzed hydrogen-deuterium exchange. This approach is particularly attractive due to its simplicity and the use of readily available deuterated solvents.

Experimental Protocol: Base-Catalyzed H/D Exchange

This protocol is adapted from a general procedure for the α-deuteration of amino acid derivatives and can be applied to aminobutyric acid.[3]

Materials:

-

N-protected aminobutyric acid ester (e.g., N-isobutyryl-4-aminobutyric acid tert-butyl ester)

-

Deuterated ethanol (EtOD)

-

Sodium ethoxide (NaOEt)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Deuterated water (D₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Deuteration: To a solution of the N-protected aminobutyric acid ester (1.0 equiv) in deuterated ethanol (EtOD, 0.2 M), add sodium ethoxide (NaOEt, 5.0 equiv) at room temperature.

-

Stir the reaction mixture for 8-16 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Remove the deuterated ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the α-deuterated N-protected aminobutyric acid ester.

-

Deprotection: The protecting groups can be removed by acid hydrolysis. For example, the deuterated N-isobutyryl proline ester can be converted to deuterated proline by acid-catalyzed hydrolysis without loss of the deuterium label.[3] A similar procedure can be applied to the deuterated aminobutyric acid derivative.

Logical Workflow for α-Deuteration

Caption: Workflow for α-Deuteration of Aminobutyric Acid.

Synthesis of β-Deuterated Aminobutyric Acid

The synthesis of β-deuterated amino acids presents a greater challenge. A palladium-catalyzed hydrogen-deuterium exchange protocol has been developed for the β-deuteration of N-protected amino amides, which can then be converted to the desired β-deuterated amino acids.

Experimental Protocol: Palladium-Catalyzed H/D Exchange

Materials:

-

N-protected aminobutyric acid amide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Deuterated acetic acid (AcOD)

-

Deuterium oxide (D₂O)

-

Protecting group removal reagents (e.g., acid or base)

Procedure:

-

H/D Exchange: A mixture of the N-protected aminobutyric acid amide, a catalytic amount of Pd(OAc)₂, and a mixture of AcOD and D₂O is heated. The specific reaction temperature and time will depend on the substrate.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

-

Deprotection: The protecting groups on the nitrogen and the amide are removed to yield the free β-deuterated aminobutyric acid.

Quantitative Data for β-Deuteration

| Substrate | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Yield (%) | Isotopic Purity (%D) |

| N-protected β-amino amide precursor | Pd(OAc)₂ | AcOD/D₂O | 100-120 | 12-24 | 70-90 | >95 |

Note: The yields and isotopic purities are generalized from typical palladium-catalyzed H/D exchange reactions and may vary depending on the specific substrate and reaction conditions.

Logical Workflow for β-Deuteration

Caption: Workflow for β-Deuteration of Aminobutyric Acid.

Synthesis of γ-Deuterated γ-Aminobutyric Acid (GABA)

The synthesis of γ-deuterated GABA can be achieved through a multi-step sequence starting from diethyl cyanomalonate, with selective introduction of deuterium at the γ-position.[4]

Experimental Protocol: Multi-step Synthesis from Diethyl Cyanomalonate

This protocol is a conceptual outline based on the described synthetic strategy.[4]

Materials:

-

Diethyl cyanomalonate

-

Ethyl bromoacetate

-

Sodium ethoxide (NaOEt)

-

Deuterium oxide (D₂O) or Sodium borodeuteride (NaBD₄)

-

Reagents for hydrolysis and decarboxylation (e.g., HCl)

-

Reagents for nitrile reduction (e.g., LiAlH₄ or catalytic hydrogenation)

Procedure:

-

Alkylation: Alkylate diethyl cyanomalonate with ethyl bromoacetate in the presence of a base like sodium ethoxide to form a highly functionalized intermediate.

-

Selective Deuteration: Introduce deuterium at the γ-position. This can be achieved through one of two main strategies:

-

Deuterium Exchange: Employ D₂O during a deethoxycarbonylation and hydrolysis step. The acidic proton at the α-position of the malonate derivative can be exchanged with deuterium from D₂O under basic or acidic conditions before subsequent transformations.

-

Deuteride Reduction: Utilize a deuterated reducing agent like sodium borodeuteride (NaBD₄) to reduce a suitable precursor where the γ-carbon is part of a carbonyl or other reducible functional group. For instance, if the synthetic route proceeds through an intermediate with a ketone at the γ-position, reduction with NaBD₄ would introduce deuterium at that site.

-

-

Nitrile Reduction and Hydrolysis: The nitrile group is reduced to an amine, and the ester groups are hydrolyzed to carboxylic acids, followed by decarboxylation to yield γ-deuterated GABA. The order of these steps will depend on the specific synthetic route chosen.

Quantitative Data for γ-Deuteration

| Starting Material | Deuteration Method | Deuterium Source | Key Intermediate | Overall Yield (%) | Isotopic Purity (%D) | Reference |

| Diethyl cyanomalonate | Deuterium Exchange | D₂O | Deuterated functionalized malonate derivative | 30-50 (estimated) | >95 | [4] |

| Diethyl cyanomalonate | Deuteride Reduction | NaBD₄ | Intermediate with reducible γ-carbon functional group | 30-50 (estimated) | >95 | [4] |

Note: The overall yields are estimated based on typical multi-step organic syntheses.

Logical Workflow for γ-Deuteration

Caption: Workflow for γ-Deuteration of GABA.

Purification and Characterization

Purification of the final deuterated aminobutyric acid products is crucial to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include:

-

Chromatography: Ion-exchange chromatography is particularly effective for separating amino acids.[5][6] Reversed-phase high-performance liquid chromatography (HPLC) can also be employed for purification and analysis.

-

Crystallization: Recrystallization from a suitable solvent system can yield highly pure crystalline products.[5]

Characterization of the deuterated products is essential to confirm their structure and determine the extent of deuterium incorporation. The primary analytical techniques used are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the reduction in the intensity of the proton signal at the deuterated position. ²H NMR can directly detect the deuterium signal.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to quantify the isotopic enrichment by analyzing the distribution of isotopologues.[9][10]

Conclusion

This technical guide has provided a detailed overview of the synthesis of deuterated aminobutyric acid at the α, β, and γ positions. The experimental protocols, quantitative data, and logical workflows presented herein offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The ability to synthesize site-specifically deuterated aminobutyric acid opens up new avenues for investigating its biological roles and for the design of novel therapeutic agents with improved pharmacokinetic properties. As analytical techniques continue to advance, the demand for and application of such isotopically labeled compounds are expected to grow, further enhancing our understanding of complex biological systems.

References

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of H-Abu-OH-d3 in Modern Research: A Technical Guide

An In-depth Examination of L-2-Aminobutyric Acid-d3 as an Internal Standard in Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the accuracy and reliability of quantitative data are paramount. Stable isotope-labeled internal standards are crucial tools in achieving this precision. This technical guide focuses on H-Abu-OH-d3, chemically known as L-2-Aminobutyric acid-d3, a deuterated form of the non-proteinogenic amino acid L-2-aminobutyric acid. Its primary application in research is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

The incorporation of deuterium atoms results in a molecule that is chemically almost identical to its natural counterpart but has a higher mass. This property allows it to be distinguished by a mass spectrometer while behaving similarly during sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.

Core Application: Internal Standard in Mass Spectrometry

The principal function of this compound is to ensure the accuracy of the quantification of its non-deuterated counterpart, L-2-aminobutyric acid, in various biological matrices such as plasma, serum, cerebrospinal fluid, and tissue homogenates. The general workflow for its use is a cornerstone of modern bioanalytical chemistry.

Experimental Workflow for Quantitative Analysis

The use of this compound as an internal standard follows a systematic procedure designed to minimize analytical variability and ensure accurate quantification of the target analyte, L-2-aminobutyric acid.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of L-2-aminobutyric acid in human plasma using this compound as an internal standard. This protocol is based on established methods for amino acid analysis by LC-MS/MS.

1. Preparation of Stock and Working Solutions:

-

L-2-Aminobutyric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-2-aminobutyric acid in 10 mL of deionized water.

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of deionized water.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the L-2-aminobutyric acid stock solution with a suitable surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution). Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 10 µg/mL) in the protein precipitation solvent (e.g., acetonitrile).

2. Sample Preparation:

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of the protein precipitation solvent containing the this compound internal standard.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for further processing.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a suitable column for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an appropriate ion-pairing agent. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both L-2-aminobutyric acid and this compound.

Data Presentation

The use of an internal standard allows for the creation of a calibration curve where the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. This normalization corrects for variations during sample processing and analysis.

| Parameter | L-2-Aminobutyric Acid | This compound (Internal Standard) |

| Precursor Ion (m/z) | 104.1 | 107.1 |

| Product Ion (m/z) | 58.1 | 61.1 |

| Collision Energy (eV) | 15 | 15 |

| Retention Time (min) | 2.5 | 2.5 |

| Table 1: Example Mass Spectrometry Parameters for L-2-Aminobutyric Acid and its Deuterated Internal Standard. |

The linearity of the method is assessed by analyzing the calibration standards and performing a linear regression. The accuracy and precision are determined by analyzing quality control samples at different concentrations.

| QC Level | Nominal Conc. (µM) | Measured Conc. (µM) | Accuracy (%) | Precision (%CV) |

| Low | 5 | 4.8 | 96 | 5.2 |

| Medium | 50 | 51.2 | 102.4 | 3.8 |

| High | 150 | 147.5 | 98.3 | 4.1 |

| Table 2: Example Validation Data for the Quantification of L-2-Aminobutyric Acid. |

Role in Metabolic Pathway Analysis

While primarily used for quantification, the data generated using this compound as an internal standard can be crucial for studies investigating metabolic pathways involving L-2-aminobutyric acid. For instance, L-2-aminobutyric acid is an intermediate in the metabolism of methionine and threonine. Accurate quantification is essential for metabolic flux analysis, which seeks to understand the rates of metabolic reactions.

Conclusion

This compound serves as an indispensable tool in modern bioanalytical research. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of L-2-aminobutyric acid in complex biological samples. The detailed experimental protocols and the resulting high-quality quantitative data are fundamental for reliable findings in metabolomics, clinical chemistry, and drug development. The logical and experimental workflows presented in this guide underscore the importance of this deuterated compound in advancing our understanding of metabolism and disease.

A Technical Guide to the Isotopic Labeling of Aminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core principles and practical methodologies for the isotopic labeling of aminobutyric acid isomers—γ-aminobutyric acid (GABA), α-aminobutyric acid (AABA), and β-aminobutyric acid (BABA). Isotopic labeling is an indispensable technique for elucidating metabolic pathways, quantifying protein dynamics, and serving as internal standards for analytical measurements. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways to empower researchers in their scientific endeavors.

Introduction to Isotopic Labeling of Aminobutyric Acid

Isotopically labeled amino acids are powerful tools in biomedical research. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the metabolic fate of these molecules in complex biological systems. γ-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is a major focus of such studies. Its isomers, α- and β-aminobutyric acid, are also of significant interest in metabolic and neurological research.

The applications of isotopically labeled aminobutyric acids are diverse and include:

-

Metabolic Flux Analysis: Tracing the incorporation of labeled atoms through metabolic pathways to quantify reaction rates.

-

Quantitative Proteomics: Using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to determine relative protein abundance.

-

Internal Standards: Employing labeled compounds in mass spectrometry (MS) and nuclear magnetic resonance (NMR) for accurate quantification of their unlabeled counterparts.

-

Mechanistic Studies: Elucidating the mechanisms of enzymatic reactions and transport processes.

Synthesis and Applications of Isotopically Labeled Aminobutyric Acids

The synthesis of isotopically labeled aminobutyric acids can be achieved through chemical or enzymatic methods. The choice of method depends on the desired isotope, the position of the label, and the required stereospecificity.

γ-Aminobutyric Acid (GABA)

¹³C-Labeled GABA:

Carbon-13 labeled GABA is instrumental in studying glutamate and GABA metabolism in the brain. It allows researchers to follow the path of carbon atoms from precursors like glucose into the GABA molecule, providing insights into the tricarboxylic acid (TCA) cycle and associated pathways.

¹⁵N-Labeled GABA:

Nitrogen-15 labeled GABA is primarily used to investigate nitrogen metabolism and the activity of enzymes like GABA transaminase (GABA-T).

Deuterated (²H) GABA:

Deuterated GABA serves as an excellent internal standard for quantitative analysis by GC-MS or LC-MS due to its similar chemical properties to the unlabeled analyte but distinct mass.

α-Aminobutyric Acid (AABA)

Isotopically labeled α-aminoisobutyric acid has been used as a tracer for studying neutral amino acid transport.

β-Aminobutyric Acid (BABA)

While less common, labeled β-alanine, a structurally similar compound, has been used to study transaminase activity, suggesting that GABA and β-alanine transaminases are identical.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of isotopically labeled aminobutyric acids.

Table 1: Isotopic Enrichment and Purity of Commercially Available Labeled Aminobutyric Acids

| Compound | Isotope | Isotopic Enrichment | Chemical Purity | Supplier Example |

| γ-Aminobutyric acid-¹³C₄ | ¹³C | 97-99% | >98% | Cambridge Isotope Laboratories |

| γ-Aminobutyric acid-¹⁵N | ¹⁵N | 98 atom % | Not specified | Sigma-Aldrich |

| γ-Aminobutyric acid-d₆ | ²H | 97 atom % D | Not specified | Sigma-Aldrich |

| α-(N-[1-¹¹C]acetyl)-aminoisobutyric acid | ¹¹C | Not applicable | >98% | Synthesized in-house |

Table 2: Quantitative Analysis of GABA using Isotope Dilution Mass Spectrometry

| Analytical Method | Internal Standard | Matrix | Concentration Range | Reference |

| GC-MS | GABA-d₆ | Rice | Not specified | |

| LC-MS/MS | GABA-d₂ | Human Cerebrospinal Fluid | Free: 6-1000 nM, Total: 0.63-80 µM | |

| UPLC-MS/MS | GABA-d₂ | Human Plasma | 3.4-2500 ng/mL | |

| HILIC-MS/MS | GABA-d₆ | Food Matrices | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and analysis of isotopically labeled aminobutyric acids.

Enzymatic Synthesis of γ-Aminobutyric Acid (GABA)

This protocol describes the biosynthesis of GABA from monosodium glutamate (MSG) using a whole-cell catalyst expressing glutamate decarboxylase (GAD).

Materials:

-

Recombinant E. coli cells expressing GAD

-

Monosodium glutamate (MSG)

-

Pyridoxal 5'-phosphate (PLP)

-

Phosphate buffer (pH 6.0-7.0)

Procedure:

-

Resuspend the recombinant E. coli cell pellets in phosphate buffer (pH 7.0) to an optical density at 600 nm (OD₆₀₀) of 6.0.

-

For an initial screening, perform the biotransformation in a 10 mL Falcon tube with a total volume of 5 mL containing 30 g/L MSG and 0.1 mM PLP.

-

Incubate the reaction at 37°C with shaking at 300 rpm for 5 hours.

-

Collect samples to measure the residual MSG concentration and calculate the GABA yield.

-

For scaled-up production, use a larger reaction volume (e.g., 1.5 L) with 7 g dry cell weight/L of the catalyst, 225 g of MSG, and 0.2 mM PLP.

-

Maintain the reaction at 45°C and a near-neutral pH.

-

Periodically add more MSG to the reaction as it is consumed.

Chemical Synthesis of Deuterated γ-Aminobutyric Acid (GABA)

This protocol outlines a general method for the deuteration of organic compounds in heavy water under high-temperature and high-pressure conditions.

Materials:

-

γ-Aminobutyric acid

-

Heavy water (D₂O)

-

Sodium deuteroxide (NaOD) in D₂O (40%)

-

NMR tube

Procedure:

-

Dissolve the starting material (e.g., a precursor to GABA like 4-azido-butyronitrile) in D₂O in an NMR tube.

-

Add a catalyst if necessary (e.g., trisodium thiophosphate).

-

Heat the NMR tube to 90°C for a specified time (e.g., 3 hours).

-

Allow the tube to cool and then add a solution of sodium deuteroxide in heavy water.

-

Heat the NMR tube again to 90°C for an extended period (e.g., 3-16 hours) to facilitate hydrolysis and deuterium exchange.

-

Analyze the product by ¹H and ¹³C NMR to confirm the structure and extent of deuteration.

Note: This is a generalized procedure based on the synthesis of unlabeled GABA in D₂O. Specific conditions for achieving high levels of deuteration on GABA itself would need to be optimized.

Quantification of GABA by Stable Isotope Dilution GC-MS

This protocol describes the analysis of GABA in a biological matrix using a deuterated internal standard.

Materials:

-

Biological sample (e.g., rice grain extract)

-

γ-Aminobutyric acid-d₆ (GABA-d₆) internal standard

-

Trimethylsilyl (TMS) derivatization agent

-

GC-MS system

Procedure:

-

Homogenize and extract the biological sample to isolate the amino acid fraction.

-

Spike the extract with a known amount of GABA-d₆ internal standard.

-

Derivatize the amino acids with a TMS agent to make them volatile for GC analysis.

-

Inject the derivatized sample into the GC-MS system.

-

Monitor the characteristic ions for both the unlabeled GABA and the GABA-d₆ internal standard.

-

Quantify the amount of GABA in the sample by comparing the peak area of the analyte to that of the internal standard.

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key biological pathways involving GABA.

Caption: GABAergic Synaptic Transmission.

Caption: The GABA Shunt Metabolic Pathway.

This guide provides a foundational understanding and practical protocols for the isotopic labeling of aminobutyric acid. The continued development and application of these techniques will undoubtedly lead to further significant discoveries in neuroscience, drug development, and metabolic research.

An In-depth Technical Guide to H-Abu-OH-d3 (L-α-Aminobutyric acid-d3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of H-Abu-OH-d3, also known as L-α-Aminobutyric acid-d3. This deuterated analog of the non-proteinogenic amino acid L-α-Aminobutyric acid is a valuable tool in metabolic research, pharmacokinetic studies, and as a building block in the synthesis of labeled peptides and drug candidates.

Physical and Chemical Characteristics

The incorporation of deuterium at the terminal methyl group of L-α-Aminobutyric acid provides a stable isotopic label, making it suitable for use as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies. The physical and chemical properties of this compound are summarized in Table 1, with data for the non-deuterated form provided for comparison.

Table 1: Physical and Chemical Properties of this compound and H-Abu-OH

| Property | This compound (L-α-Aminobutyric acid-d3) | H-Abu-OH (L-α-Aminobutyric acid) |

| Molecular Formula | C₄H₆D₃NO₂ | C₄H₉NO₂ |

| Molecular Weight | 106.14 g/mol | 103.12 g/mol |

| Exact Mass | 106.082158768 Da | 103.063328530 Da |

| CAS Number | 929202-07-3 | 1492-24-6 |

| IUPAC Name | (2S)-2-amino-4,4,4-trideuteriobutanoic acid | (2S)-2-aminobutanoic acid |

| Synonyms | L-Aminobutyric Acid-d3, H-2-ABU-OH-d3, L-Butyrine-d3 | L(+)-2-Aminobutyric acid, Homoalanine |

| Appearance | White solid | Off-white to white powder |

| Solubility | Soluble in Water and Dimethyl Sulfoxide (DMSO) | Soluble in water. Insoluble in fresh DMSO. |

| Melting Point | Not available | 279 - 281 °C |

| Storage Temperature | 4°C | Room Temperature |

Experimental Protocols

A potential route for the synthesis of L-2-aminobutyric acid involves the asymmetric conversion of the racemic mixture (DL-2-aminobutyric acid). A similar approach could be adapted for the deuterated analog, starting with the appropriately deuterated racemic precursor.

Experimental Workflow: Asymmetric Synthesis

Caption: General workflow for the asymmetric synthesis of L-2-aminobutyric acid.

Methodology:

-

DL-2-aminobutyric acid is mixed with D-tartaric acid in an acidic solvent.

-

An aromatic aldehyde is added as a catalyst.

-

The reaction mixture is heated, then cooled to allow for the precipitation of the intermediate product.

-

The crude intermediate is isolated by filtration and purified by recrystallization from water.

-

The purified intermediate undergoes ammonolysis to yield L-2-aminobutyric acid.

-

The final product is isolated by filtration and washing.

Note: This is a generalized protocol based on patent literature for the non-deuterated compound and would require optimization for the synthesis of this compound.

For the purification of this compound from a synthesis reaction mixture or a biological matrix, a multi-step approach is recommended to remove impurities. The following workflow is based on methods developed for the purification of γ-aminobutyric acid (GABA).

Experimental Workflow: Purification

Caption: A general multi-step workflow for the purification of aminobutyric acids.

Methodology:

-

Flocculation: Chitosan and sodium alginate can be used to precipitate larger impurities.

-

Filtration: The flocculated material is removed by filtration.

-

Ultrafiltration: To remove proteins and other macromolecular impurities.

-

Decolorization: The sample is passed through a resin (e.g., DA201-CII) to remove colored impurities.

-

Ion-Exchange Chromatography: Cation exchange chromatography (e.g., with Amberlite 200C resin) is effective for separating the amino acid from other charged molecules.

-

Crystallization: The purified amino acid is crystallized, for example, by the addition of a warm ethanol solution, to yield a high-purity solid product.

The identity and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. In the ¹H NMR spectrum of this compound, the signal corresponding to the terminal methyl protons would be absent, confirming deuteration.

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the exact mass and isotopic enrichment of the compound.

Biological Role and Signaling Pathway

L-α-Aminobutyric acid is structurally related to the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). While L-α-aminobutyric acid itself is not a primary neurotransmitter, it can interact with the GABAergic system. The biological effects of L-α-aminobutyric acid are likely mediated through its influence on GABA synthesis, metabolism, or receptor binding. The canonical GABAergic signaling pathway is depicted below.

Signaling Pathway: GABAergic Synapse

Caption: Overview of the GABAergic signaling pathway at the synapse.

Pathway Description:

-

Synthesis: GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD) in the presynaptic neuron.

-

Vesicular Packaging: GABA is packaged into synaptic vesicles.

-

Release: Upon arrival of an action potential, the vesicles fuse with the presynaptic membrane, releasing GABA into the synaptic cleft.

-

Receptor Binding: GABA diffuses across the synapse and binds to postsynaptic GABA-A and GABA-B receptors.

-

Postsynaptic Effects:

-

Binding to ionotropic GABA-A receptors opens chloride channels, leading to hyperpolarization and inhibition of the postsynaptic neuron.

-

Binding to metabotropic GABA-B receptors activates G-proteins, which in turn modulate ion channels and downstream signaling cascades, also resulting in an inhibitory effect.

-

-

Reuptake: GABA is cleared from the synaptic cleft by GABA transporters (GATs) located on both presynaptic neurons and surrounding glial cells.

The use of this compound can aid in elucidating the pharmacokinetics and metabolic fate of L-α-Aminobutyric acid and its derivatives, providing valuable insights for the development of novel therapeutics targeting the GABAergic system and other related pathways.

In-Depth Technical Guide to H-Abu-OH-d3: Commercial Availability, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated amino acid H-Abu-OH-d3 (Deuterated L-α-Aminobutyric acid), focusing on its commercial availability, analytical methodologies, and applications in research and drug development.

Introduction to this compound

This compound is a stable isotope-labeled version of the non-proteinogenic amino acid L-α-Aminobutyric acid (H-Abu-OH), where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This isotopic substitution makes it a valuable tool for researchers, particularly in metabolic studies and pharmacokinetic analyses, as it can be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The parent compound, L-α-Aminobutyric acid, is an intermediate in the biosynthesis of some amino acids and has been noted to have elevated plasma levels in certain metabolic disorders.[1] The introduction of deuterium atoms creates a heavier molecule with slightly altered physicochemical properties, a phenomenon known as the kinetic isotope effect, which can influence the rate of metabolic processes.[2] This property is particularly useful in drug development for modifying drug metabolism and enhancing pharmacokinetic profiles.[2][3][4]

Commercial Availability

This compound and its racemic form are commercially available from a limited number of specialized chemical suppliers. Researchers can procure these compounds for various research applications.

| Supplier | Product Name | CAS Number | Notes |

| Alfa Chemistry | This compound[1] | 929202-07-3 | L-enantiomer, specifically deuterated. |

| MedChemExpress | (Rac)-2-Aminobutyric acid-d3[5] | 1219373-19-9 | Racemic mixture (contains both L and D enantiomers). |

| United States Biological | L-Aminobutyric Acid-d3 | 929202-07-3 | L-enantiomer.[6] |

Note: Availability and catalog information are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₆D₃NO₂ |

| Molecular Weight | 106.14 g/mol [1][5] |

| Canonical SMILES | O=C(O)--INVALID-LINK--CC([2H])([2H])[2H][1] |

| Appearance | White to off-white solid[1] |

| Storage | Recommended to be stored at -20°C for long-term stability.[7] |

Synthesis of this compound

A potential synthetic pathway could involve the use of a deuterated starting material in a conventional amino acid synthesis route, such as the Strecker synthesis or asymmetric synthesis from a chiral precursor.

References

- 1. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 2. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [1 alpha-hydroxyvitamin D3: chemical synthesis and biological effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. Metabolism of 3H-1 alpha,25-dihydroxyvitamin D3 in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and excretion of 3H-1,25-(OH)2-vitamin D3 in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

Core Safety Data for H-Abu-OH-d3: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for H-Abu-OH-d3 was publicly available at the time of this writing. The following guide is based on the safety data for the non-deuterated parent compound, 2-Aminobutanoic acid (H-Abu-OH), under CAS No. 1492-24-6. Deuterated compounds typically exhibit similar toxicological and chemical properties to their non-deuterated counterparts; however, this information should be used as a guide and not as a direct substitute for a compound-specific SDS.

This technical guide provides an in-depth overview of the safety, handling, and emergency protocols for 2-Aminobutanoic acid, which serves as a surrogate for this compound. The information is intended for researchers, scientists, and professionals in drug development.

Section 1: Hazard Identification and Classification

2-Aminobutanoic acid is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some suppliers also note that it may cause an allergic skin reaction.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[1]

Section 2: Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for 2-Aminobutanoic acid.

| Property | Value | Source |

| Physical State | Powder Solid | [2] |

| Appearance | White | [2] |

| Odor | Odorless | [2] |

| Melting Point | > 300 °C / 572 °F | [2] |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [3] |

Section 3: Handling and Storage

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coats.[1]

-

Use only in well-ventilated areas or outdoors.[1]

-

Avoid breathing dust, mist, or spray.[1]

-

Wash hands and skin thoroughly after handling.[1]

-

Contaminated work clothing should not be allowed out of the workplace.

Storage:

-

Keep containers tightly closed.

-

Store in a dry and well-ventilated place.

-

Incompatible with strong oxidizing agents.[1]

Section 4: Toxicological Information

The toxicological properties of 2-Aminobutanoic acid have not been fully investigated. However, based on available data:

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Section 5: Experimental Protocols and Emergency Procedures

Detailed procedures for handling exposure and spills are outlined below. The workflows are visualized to provide clear, step-by-step guidance.

The following diagram illustrates the recommended first aid protocol in case of exposure to 2-Aminobutanoic acid.

This diagram provides a logical workflow for managing a spill of 2-Aminobutanoic acid.

References

The Solubility of Deuterated Aminobutyric Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of deuterated compounds is a critical aspect of preclinical development and experimental design. This technical guide provides an in-depth overview of the solubility of deuterated aminobutyric acid, a molecule of significant interest in neuroscience and pharmacology. Due to a notable lack of specific quantitative solubility data for deuterated aminobutyric acid in publicly available literature, this guide will focus on the well-documented solubility of its non-deuterated counterpart, γ-aminobutyric acid (GABA), and discuss the potential effects of deuteration. Furthermore, this guide presents a detailed, hypothetical experimental protocol for determining the solubility of deuterated aminobutyric acid, empowering researchers to generate this crucial data in their own laboratories.

Core Concepts: The Impact of Deuteration

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy increasingly employed in drug discovery to enhance metabolic stability and improve pharmacokinetic profiles.[1] While the primary benefit of deuteration lies in slowing down metabolic processes, it can also subtly influence a molecule's physicochemical properties, including its solubility. The difference in bond length and strength between a carbon-hydrogen and a carbon-deuterium bond can affect intermolecular interactions, which in turn governs solubility.[2] However, for many small molecules, the effect of deuteration on solubility in aqueous and organic solvents is often minor.[2]

Solubility of γ-Aminobutyric Acid (GABA)

As a baseline, the solubility of non-deuterated GABA provides a strong indication of the expected solubility behavior of its deuterated analogues. GABA is a zwitterionic molecule, exhibiting both acidic and basic functional groups, which dictates its solubility profile.[3]

Quantitative Solubility Data for GABA

The following table summarizes the available quantitative solubility data for GABA in various solvents.

| Solvent System | Temperature | Solubility | Citation |

| Water | 20 °C | 0.5 M | |

| Water | Not Specified | Freely soluble | [4][5] |

| Water | Not Specified | 100 mg/mL | [6] |

| Water | Not Specified | 50 mg/mL | |

| PBS (pH 7.2) | Not Specified | ~10 mg/mL | [7] |

| Hot Ethanol | Not Specified | Slightly soluble | [3] |

| Cold Ethanol | Not Specified | Insoluble | [3] |

| Ethanol | Not Specified | Limited solubility | [5] |

| Ethanol | Not Specified | ~1 mg/mL (for 4-Acetamidobutyric acid) | [7] |

| Methanol + Water Mixtures | 283.15 - 323.15 K | Solubility is positively correlated with temperature and negatively correlated with the mole fraction of methanol. | [8] |

| Ethanol + Methanol Mixtures | 283.15 - 323.15 K | Solubility increases with increasing temperature and decreases with an increase in the mole fraction of ethanol. | [8][9] |

| 1-Propanol + Methanol Mixtures | 283.15 - 323.15 K | Solubility increases with increasing temperature and decreases with an increase in the mole fraction of 1-propanol. | [8][9] |

| 2-Propanol + Methanol Mixtures | 283.15 - 323.15 K | Solubility increases with increasing temperature and decreases with an increase in the mole fraction of 2-propanol. | [8][9] |

| Ether | Not Specified | Insoluble | [3][5] |

| Benzene | Not Specified | Insoluble | [3] |

| DMSO | Not Specified | ~20 mg/mL (for 4-Acetamidobutyric acid) | [7] |

| Dimethyl Formamide (DMF) | Not Specified | ~20 mg/mL (for 4-Acetamidobutyric acid) | [7] |

Experimental Protocol for Determining the Solubility of Deuterated Aminobutyric Acid

Given the absence of specific published data, the following detailed protocol outlines a reliable method for determining the solubility of deuterated aminobutyric acid in various solvents. This protocol is based on the widely accepted gravimetric method.

Materials and Equipment

-

Deuterated aminobutyric acid (e.g., 4-Aminobutyric acid-2,2,3,3,4,4-d6)

-

Selected solvents (e.g., Water, Deuterium Oxide, Ethanol, DMSO-d6)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

Drying oven or vacuum desiccator

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of deuterated aminobutyric acid to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C) and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and pass it through a syringe filter to remove any suspended solid particles.

-

-

Gravimetric Determination of Solute Mass:

-

Accurately weigh an empty, dry container (e.g., a watch glass or a small beaker).

-

Transfer the filtered supernatant to the pre-weighed container.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of the deuterated aminobutyric acid or in a vacuum desiccator.

-

Once the solvent is completely evaporated, re-weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved deuterated aminobutyric acid is the final weight of the container minus the initial weight.

-

Solubility can be expressed in various units, such as mg/mL or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

Visualizing the GABA Signaling Pathway

Deuteration of aminobutyric acid is not expected to alter its fundamental interaction with its receptors or the subsequent signaling cascade. The primary effect is on its metabolic stability, which can lead to a prolonged duration of action.[1] The canonical signaling pathway for GABA, the major inhibitory neurotransmitter in the central nervous system, involves its interaction with GABAA and GABAB receptors.[4][10]

References

- 1. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 3. 4-Aminobutyric acid | 56-12-2 [chemicalbook.com]

- 4. GABA - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. γ-Aminobutyric acid | GABA receptor agonists | TargetMol [targetmol.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement and Correlation of Solubility of γ-Aminobutyric Acid in Different Binary Solvents | Semantic Scholar [semanticscholar.org]

- 10. 4-Aminobutanoic acid - CAS-Number 56-12-2 - Order from Chemodex [chemodex.com]

In-Depth Technical Guide: Physicochemical and Synthetic Insights into H-Abu-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and synthetic approaches for H-Abu-OH-d3, a deuterated isotopologue of L-2-aminobutyric acid. Due to the limited direct information on the specific signaling pathways of H-Abu-OH, this guide also presents a detailed analysis of the closely related and well-documented GABAergic signaling pathway, which is of significant interest in neuroscience and drug development.

Data Presentation: Molecular Weight and Chemical Formula

The incorporation of deuterium atoms into the molecule results in a predictable increase in its molecular weight. The following table summarizes the key quantitative data for both H-Abu-OH and its deuterated form, this compound.

| Compound | Common Name | IUPAC Name | Chemical Formula | Molecular Weight ( g/mol ) |

| H-Abu-OH | L-2-Aminobutyric acid | (2S)-2-aminobutanoic acid | C4H9NO2 | 103.12[1][2][3][4][5] |

| This compound | L-2-Aminobutyric acid-d3 | (2S)-2-amino-4,4,4-trideuteriobutanoic acid | C4H6D3NO2 | 106.14[6][7] |

Experimental Protocols: Synthesis of Deuterated L-2-Aminobutyric Acid

Objective: To synthesize L-2-aminobutyric acid-d3 (this compound) via asymmetric alkylation of a glycine imine with a deuterated alkyl halide.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Toluene (anhydrous)

-

(R)-2-(N-(4-Trifluoromethyl)benzyl)-N-methyl-N-benzylammonium bromide

-

Potassium hydroxide (KOH)

-

1-Bromoethane-d5 (as a precursor to ethyl-d3 iodide)

-

Deuterium oxide (D2O)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Brine

Methodology:

-

Preparation of the Chiral Phase-Transfer Catalyst:

-

Dissolve (R)-2-(N-(4-Trifluoromethyl)benzyl)-N-methyl-N-benzylammonium bromide in toluene.

-

Add a 50% aqueous solution of potassium hydroxide and stir vigorously at room temperature for 1 hour.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the catalyst.

-

-

Asymmetric Alkylation:

-

To a solution of N-(Diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene at 0°C, add a 50% aqueous solution of potassium hydroxide.

-

Slowly add 1-iodoethane-d3 (prepared from 1-bromoethane-d5).

-

Stir the reaction mixture at 0°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification of the Alkylated Product:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

-

Deprotection to Yield this compound:

-

Dissolve the purified product in a mixture of tetrahydrofuran and 2N hydrochloric acid.

-

Stir the mixture at room temperature for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Wash the residue with diethyl ether to remove non-polar impurities.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

-

The aqueous solution containing L-2-aminobutyric acid-d3 can be further purified by ion-exchange chromatography.

-

-

Characterization:

-

Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to verify the incorporation of deuterium and the correct molecular weight.

-

Signaling Pathway Visualization

Given the structural similarity of L-2-aminobutyric acid to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, understanding GABAergic signaling is highly relevant for researchers in drug development. The following diagram illustrates the key components of a GABAergic synapse.

Caption: Overview of a GABAergic synapse.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 3. researchgate.net [researchgate.net]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Deuterium isotope effect in gamma-aminobutyric acid transamination: determination of rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Experimental Stability of Deuterated γ-Aminobutyric Acid (H-γ-Abu-OH-d3)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterated γ-aminobutyric acid (GABA), herein referred to as H-γ-Abu-OH-d3, under various experimental conditions. Due to the limited availability of direct stability data for this specific deuterated molecule, this document synthesizes information from studies on its parent compound, GABA, and established methodologies for stability testing of related molecules. The principles and protocols outlined serve as a robust framework for designing and executing stability studies for H-γ-Abu-OH-d3.

Introduction to H-γ-Abu-OH-d3 and Stability Considerations

γ-Aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system, making it and its analogs significant targets for drug development in treating neurological disorders, anxiety, and pain.[1] Deuteration of small molecules, a strategy known as the "deuterium isotope effect," is employed to alter pharmacokinetic properties, often by slowing the rate of metabolic degradation. H-γ-Abu-OH-d3 is a deuterated isotopologue of GABA. Understanding its chemical and physical stability is critical for the formulation of viable, safe, and effective pharmaceutical products.

Stability testing evaluates how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3]

Impact of Deuteration on Biochemical Stability

The replacement of hydrogen with deuterium at a metabolic site can significantly slow down enzymatic reactions. For GABA, which is metabolized by GABA transaminase, deuteration at the γ-carbon has been shown to substantially reduce the rate of transamination.[4] The cleavage of the carbon-hydrogen bond at this position is the rate-determining step, and the stronger carbon-deuterium bond leads to a kinetic isotope effect, with reaction rates being reduced by a factor of 6 to 7.[4] This suggests that H-γ-Abu-OH-d3 would exhibit enhanced biochemical stability against this specific metabolic pathway compared to non-deuterated GABA.

Physicochemical Stability Profile

The stability of H-γ-Abu-OH-d3 in solution and solid-state is expected to be largely similar to that of GABA, as deuteration does not significantly alter fundamental physicochemical properties like pKa or solubility. Studies on GABA provide a strong baseline for its stability under various pH and temperature conditions.

Influence of pH and Temperature

Research on GABA in aqueous solutions demonstrates high stability across a wide pH range. However, when formulated in complex matrices, such as soymilk, degradation is observed, particularly at elevated temperatures.[1][5] This indicates that interactions with other components in a formulation can be a primary driver of degradation.[5]

Table 1: Summary of GABA Stability in Aqueous and Food Matrix Systems

| Condition | Matrix | Temperature | Duration | GABA Retention | Source |

|---|---|---|---|---|---|

| pH 2.0 - 8.0 | Aqueous Solution | 70°C, 90°C | 30 min | No significant loss | [1][5] |

| pH 2.0 | Germinated Soymilk | 37°C | 2 hours | Stable | [5] |

| pH 6.5 | Germinated Soymilk | 70°C | 30 min | ~95% | [1] |

| pH 6.5 | Germinated Soymilk | 90°C | 30 min | ~90% | [1] |

| Not specified | Rice Milk | 80°C | 30 min | 94% | [6] |

| Not specified | Rice Milk | 100°C | 30 min | 90% | [6] |

| Not specified | Rice Milk | 121°C | 30 min | 68% |[6] |

These findings suggest that while the H-γ-Abu-OH-d3 molecule itself is robust, its stability within a final drug product will be highly dependent on the excipients and storage conditions. Thermal degradation appears to follow second-order kinetics, with the rate of degradation increasing with temperature.[6]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of H-γ-Abu-OH-d3 requires a validated, stability-indicating analytical method and a systematic forced degradation study.

Analytical Methodology: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) is the standard for quantifying small molecules like GABA and their degradation products.[7][8]

Protocol for Quantification of H-γ-Abu-OH-d3:

-

Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector. LC-MS/MS provides higher specificity and sensitivity.[8][9]

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Detection: UV detection at a suitable wavelength (requires derivatization for GABA) or MS detection for direct measurement.

-

Sample Preparation: Samples from stability studies are diluted with the mobile phase, filtered (0.45 µm), and injected.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Protocol

Forced degradation (stress testing) is performed to identify potential degradation products and pathways. The following conditions are recommended, with the extent of degradation targeted at 5-20%.

-

Acid Hydrolysis:

-

Treat a solution of H-γ-Abu-OH-d3 with 0.1 N HCl.

-

Incubate at 60°C for 48 hours.

-

Neutralize the sample before analysis.

-

-

Base Hydrolysis:

-

Treat a solution of H-γ-Abu-OH-d3 with 0.1 N NaOH.

-

Incubate at 60°C for 48 hours.

-

Neutralize the sample before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of H-γ-Abu-OH-d3 with 3% H₂O₂.

-

Store at room temperature, protected from light, for 48 hours.

-

-

Thermal Degradation:

-

Expose the solid drug substance to 105°C for 72 hours.

-

Expose a solution of the drug substance to 70°C for 72 hours.

-

-

Photostability:

-

Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

A control sample should be kept in the dark.

-

Potential Degradation Pathways

For a simple amino acid like GABA, degradation pathways under hydrolytic or oxidative stress are relatively limited. However, in formulated products, interactions can lead to more complex degradants.

-

Maillard Reaction: In the presence of reducing sugars, the primary amine of GABA can undergo Maillard reactions, especially upon heating, leading to the formation of various products and loss of potency.[1]

-

Cyclization: Under certain conditions, intramolecular cyclization could occur to form 2-pyrrolidinone, although this is more common for glutamic acid.

-

Oxidative Deamination: Strong oxidative conditions could potentially lead to the deamination of the molecule.

Conclusion

H-γ-Abu-OH-d3 is anticipated to be a chemically stable molecule, with its primary liability being enzymatic degradation, a pathway that is significantly inhibited by deuteration.[4] In solution, its stability is high across a broad pH range but can be compromised by high temperatures, particularly within complex formulations containing reactive excipients like reducing sugars.[1][6]

For drug development professionals, it is imperative to conduct thorough stability studies on the specific drug substance and the final drug product. The protocols and data presented in this guide offer a foundational framework for designing these critical experiments, ensuring the development of a safe, stable, and effective therapeutic product. The use of a validated, stability-indicating analytical method is paramount to accurately assess stability and characterize any potential degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium isotope effect in gamma-aminobutyric acid transamination: determination of rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Kinetics of Gamma–Aminobutyric Acid and Antioxidant Activity in Germinated Red Jasmine Rice Milk using Arrhenius, Eyring-Polanyi and Ball Models [foodandnutritionjournal.org]

- 7. Rapid HPLC method for measurement of vitamin D3 and 25(OH)D3 in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-Abu-OH-d3 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for utilizing deuterated 2-hydroxybutyrate (H-Abu-OH-d3) as a tracer in metabolic flux analysis. This document is intended to guide researchers in designing and executing studies to investigate metabolic pathways related to amino acid catabolism, oxidative stress, and energy metabolism.

Introduction to 2-Hydroxybutyrate and its Significance

2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is an organic acid that serves as a sensitive biomarker for metabolic stress, particularly insulin resistance and oxidative stress.[1] It is primarily generated as a byproduct of the catabolism of L-threonine and L-methionine and during the synthesis of glutathione.[1][2] Under conditions of metabolic stress, such as increased oxidative stress or detoxification processes, the demand for the antioxidant glutathione rises. This increased demand leads to the shunting of homocysteine into the transsulfuration pathway for cysteine synthesis, a key component of glutathione. A byproduct of this pathway is α-ketobutyrate, which is subsequently reduced to 2-hydroxybutyrate.[1] Therefore, tracking the metabolic fate of 2-hydroxybutyrate can provide valuable insights into the cellular response to metabolic challenges.

The use of a stable isotope-labeled tracer, such as this compound, allows for the precise tracking of the 2-hydroxybutyrate molecule and its downstream metabolites through various metabolic pathways. This technique, known as metabolic flux analysis, enables the quantification of the rates (fluxes) of metabolic reactions, providing a dynamic view of cellular metabolism that is not attainable through conventional metabolomics, which only measures static metabolite levels.

Applications in Metabolic Flux Analysis

The application of this compound as a tracer can elucidate the dynamics of several key metabolic pathways:

-

Amino Acid Catabolism: Trace the flux of carbon from threonine and methionine degradation.

-

Glutathione Synthesis and Oxidative Stress: Quantify the rate of glutathione synthesis and assess the cellular response to oxidative stress.

-

Tricarboxylic Acid (TCA) Cycle Activity: Investigate the entry of 2-hydroxybutyrate-derived carbon into the TCA cycle, providing insights into cellular energy metabolism.

-

Drug Development: Evaluate the impact of therapeutic agents on these metabolic pathways.

Quantitative Data from Analogous Tracer Studies

While direct quantitative data for this compound is not yet widely published, valuable insights can be drawn from studies using structurally similar deuterated tracers, such as deuterated β-hydroxybutyrate (d4-BHB). The following table summarizes key quantitative findings from an in vivo study monitoring d4-BHB metabolism in the mouse brain using deuterium magnetic resonance spectroscopy (²H-MRS), which can serve as a reference for expected outcomes in this compound studies.[3]

| Parameter | Value | Tissue | Analytical Method | Reference |

| Quasi-steady state concentration of deuterated glutamate/glutamine (d2-Glx) | ~0.6 ± 0.1 mM | Mouse Brain | ²H-MRS | [3] |

| Rate constant of Glx turnover from d4-BHB | 0.034 ± 0.004 min⁻¹ | Mouse Brain | ²H-MRS | [3] |

| Increase in semi-heavy water (HDO) concentration | Four-fold linear increase (from 10.1 to ~42.1 ± 7.3 mM) over 90 min | Mouse Brain | ²H-MRS | [3] |

Experimental Protocols

This section provides a detailed, generalized protocol for conducting a metabolic flux analysis experiment using this compound in a cell culture model. This protocol can be adapted for in vivo studies based on methodologies described for similar deuterated tracers.[3]

Protocol 1: Stable Isotope Tracing with this compound in Cultured Cells

1. Cell Culture and Isotope Labeling:

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

-